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Compound of Interest

Compound Name: Ethyl 2-iodooxazole-4-carboxylate

Cat. No.: B1394224 Get Quote

Technical Guide: Ethyl 2-iodooxazole-4-
carboxylate
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and

chemical properties of Ethyl 2-iodooxazole-4-carboxylate, a key intermediate in medicinal

chemistry. This document details available data on its properties, synthesis, and potential

applications, offering valuable insights for researchers in drug discovery and development.

Core Physical and Chemical Properties
Ethyl 2-iodooxazole-4-carboxylate is a halogenated heterocyclic compound that serves as a

versatile building block in organic synthesis. Its structure, featuring an oxazole ring substituted

with an iodine atom and an ethyl carboxylate group, makes it a valuable precursor for the

synthesis of more complex molecules with potential therapeutic applications.[1]

Table 1: Physical and Chemical Properties of Ethyl 2-iodooxazole-4-carboxylate
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Property Value Source

Molecular Formula C₆H₆INO₃ [2][3]

Molecular Weight 267.02 g/mol [2][3]

CAS Number 1107663-03-5 [2][3]

Melting Point 113-116°C [1]

Appearance Solid [4]

Purity ≥97% [2]

Storage Conditions

2-8°C, under inert gas

(nitrogen or Argon), in a dark

place.

[5]

Spectroscopic Data
Detailed experimental spectral data for Ethyl 2-iodooxazole-4-carboxylate is not widely

available in the public domain. However, based on the analysis of related oxazole and

carboxylate-containing compounds, the expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl

group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and a singlet for the

proton on the oxazole ring. The exact chemical shifts would be influenced by the electron-

withdrawing effects of the iodine and carboxylate groups.

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the

ester, the carbons of the oxazole ring, and the two carbons of the ethyl group. The carbon

atom attached to the iodine would exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption

bands for the C=O stretching of the ester group (typically around 1700-1750 cm⁻¹), C-O

stretching, and vibrations associated with the oxazole ring.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak

corresponding to the molecular weight of the compound (267.02 g/mol ). Fragmentation

patterns would likely involve the loss of the ethoxy group, the carboxyl group, and potentially

the iodine atom.

Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of Ethyl 2-iodooxazole-4-
carboxylate is not readily available in published literature, a general synthetic approach can be

outlined based on established methods for the synthesis of similar 2-iodooxazole derivatives.

Logical Synthesis Workflow:

A plausible synthetic route would involve the formation of the oxazole ring followed by

iodination at the C2 position.
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General Synthetic Workflow for Ethyl 2-iodooxazole-4-carboxylate

Starting Materials
(e.g., Ethyl 2-aminooxazole-4-carboxylate)

Diazotization followed by
Sandmeyer-type Iodination

Ethyl 2-diazooxazole-4-carboxylate intermediate

Formation of diazonium salt

Reaction with an Iodine Source
(e.g., KI, I₂)

Ethyl 2-iodooxazole-4-carboxylate

Introduction of Iodine

Purification
(e.g., Recrystallization, Chromatography)

Pure Ethyl 2-iodooxazole-4-carboxylate
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Caption: General Synthetic Workflow
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Detailed Methodologies (Hypothetical):

Step 1: Diazotization of Ethyl 2-aminooxazole-4-carboxylate: Ethyl 2-aminooxazole-4-

carboxylate would be dissolved in an acidic medium (e.g., aqueous HCl or H₂SO₄) and

cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) in water would be added dropwise

while maintaining the low temperature to form the corresponding diazonium salt.

Step 2: Iodination (Sandmeyer-type reaction): The freshly prepared diazonium salt solution

would then be added to a solution of an iodine source, such as potassium iodide (KI) or a

solution of iodine (I₂) in a suitable solvent. Gentle warming might be required to facilitate the

decomposition of the diazonium salt and the introduction of the iodine atom at the 2-position

of the oxazole ring.

Step 3: Work-up and Purification: After the reaction is complete, the mixture would be

extracted with an organic solvent (e.g., ethyl acetate). The organic layer would be washed,

dried, and the solvent evaporated to yield the crude product. Purification would likely be

achieved through recrystallization from a suitable solvent or by column chromatography.

Chemical Reactivity and Stability
The chemical reactivity of Ethyl 2-iodooxazole-4-carboxylate is primarily centered around the

carbon-iodine bond. The iodine atom can be readily displaced by various nucleophiles or

participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira,

Heck couplings). This reactivity makes it an excellent precursor for introducing diverse

functional groups at the 2-position of the oxazole ring.

The compound should be stored in a cool, dark place under an inert atmosphere to prevent

potential degradation.

Applications in Drug Discovery and Development
Ethyl 2-iodooxazole-4-carboxylate is a valuable intermediate in the synthesis of

pharmaceutical compounds. The oxazole moiety is a common scaffold in many biologically

active molecules. The presence of the iodo group allows for the facile introduction of various

substituents, enabling the generation of diverse chemical libraries for screening and lead

optimization.
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This compound is particularly useful in the development of:

Antifungal agents

Anti-inflammatory drugs

Anticancer therapeutics[1]

The oxazole core is known for its metabolic stability and favorable electronic properties, making

it an attractive feature in drug design.[1]

Signaling Pathway Relationship (Hypothetical):

While no specific signaling pathways have been directly attributed to Ethyl 2-iodooxazole-4-
carboxylate, its derivatives, synthesized via cross-coupling reactions, could potentially interact

with various biological targets. The nature of the coupled substituent would determine the

ultimate biological activity and the signaling pathway affected.
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Hypothetical Signaling Pathway Interaction

Ethyl 2-iodooxazole-4-carboxylate

Cross-Coupling Reaction
(e.g., Suzuki, Sonogashira)

Novel Oxazole Derivative

Biological Target
(e.g., Enzyme, Receptor)

Binding/Interaction

Cellular Signaling Pathway
(e.g., Kinase cascade, GPCR signaling)

Modulation

Biological Response
(e.g., Anti-inflammatory, Anticancer effect)
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Caption: Hypothetical Interaction with Signaling Pathways

Conclusion
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Ethyl 2-iodooxazole-4-carboxylate is a key synthetic intermediate with significant potential in

drug discovery. Its well-defined physical properties and versatile chemical reactivity make it a

valuable tool for medicinal chemists. Further research into its biological activities and the

development of novel derivatives is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1394224?utm_src=pdf-body
https://www.benchchem.com/product/b1394224?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-oxazole-4-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-oxazole-4-carboxylate
https://www.calpaclab.com/ethyl-2-iodooxazole-4-carboxylate-min-97-250-mg/ala-e189678-250mg
https://pubs.vensel.org/index.php/jphchem/article/view/297
https://cymitquimica.com/products/10-F382052/1107663-03-5/ethyl-2-iodooxazole-4-carboxylate/
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB02710354.htm?N=China
https://www.benchchem.com/product/b1394224#physical-and-chemical-properties-of-ethyl-2-iodooxazole-4-carboxylate
https://www.benchchem.com/product/b1394224#physical-and-chemical-properties-of-ethyl-2-iodooxazole-4-carboxylate
https://www.benchchem.com/product/b1394224#physical-and-chemical-properties-of-ethyl-2-iodooxazole-4-carboxylate
https://www.benchchem.com/product/b1394224#physical-and-chemical-properties-of-ethyl-2-iodooxazole-4-carboxylate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1394224?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1394224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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